Etanidazole
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-2-(2-nitroimidazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O4/c12-4-2-8-6(13)5-10-3-1-9-7(10)11(14)15/h1,3,12H,2,4-5H2,(H,8,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDWBPCFGJXFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045434 | |
| Record name | Etandazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 100 (mg/mL), Methanol 60 (mg/mL), Ethanol 30 (mg/mL), Chloroform < 1 (mg/mL) | |
| Record name | ETANIDAZOLE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/301467%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
22668-01-5 | |
| Record name | Etanidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22668-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etanidazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022668015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etanidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | etanidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etandazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Hydroxyethyl)-2-nitroimidazole-1-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETANIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30DKA3Q1HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Etanidazole S Biological Activities
Molecular Mechanisms of Radiosensitization by Etanidazole
This compound enhances the effectiveness of radiation therapy, particularly in hypoxic (low oxygen) tumor cells, which are notoriously resistant to radiation. amegroups.org The mechanisms behind this sensitization are complex and involve several interconnected cellular processes.
Role of Glutathione (B108866) Depletion and Glutathione S-transferase Inhibition
A primary mechanism of this compound's action is its ability to deplete intracellular glutathione (GSH) and inhibit the enzyme glutathione S-transferase (GST). ncats.iowikipedia.orgebi.ac.ukcancer.gov GSH is a crucial antioxidant that protects cells from damage by reactive oxygen species (ROS) and other harmful molecules. aacrjournals.org By reducing GSH levels, this compound diminishes the cell's natural defense against radiation-induced damage. wikipedia.orgebi.ac.uk
Studies have shown that this compound administration leads to a significant decrease in glutathione concentrations within cells. ebi.ac.uknih.gov Furthermore, it inhibits the activity of GST, an enzyme family that plays a vital role in detoxification by conjugating GSH to various toxic substances. ncats.iodovepress.com This inhibition further compromises the cell's ability to handle the oxidative stress generated by radiation. nih.gov The combination of GSH depletion and GST inhibition makes tumor tissues more susceptible to the cytotoxic effects of ionizing radiation. wikipedia.orgebi.ac.uk The use of buthionine sulfoximine (B86345) (BSO), a substance that inhibits an enzyme in the glutathione synthesis pathway, has been shown to enhance the radiosensitizing effectiveness of this compound, further highlighting the importance of glutathione depletion in this process. google.comnih.govnih.gov
| Cellular Condition | This compound's Action | Consequence |
| Aerobic (Normal Oxygen) | Futile redox cycling | Generation of Reactive Oxygen Species (ROS) |
| Hypoxic (Low Oxygen) | Reduction to free radical species | Formation of adducts with macromolecules |
Formation of Free Radical Species and Adducts under Hypoxic Conditions
The radiosensitizing effect of this compound is most pronounced in hypoxic environments. bioline.org.br Under low oxygen conditions, this compound is reduced by cellular nitroreductases to form highly reactive free radical species. bioline.org.br These radicals can then form covalent bonds, or adducts, with various cellular macromolecules, including DNA. bioline.org.brresearchgate.net The formation of these adducts is a critical step in "fixing" the DNA damage caused by radiation, making it more difficult for the cell to repair and ultimately leading to cell death. aacrjournals.org This selective activation in hypoxic regions is a key feature of nitroimidazole radiosensitizers. aacrjournals.org
Electrochemical Reduction and Radical Anion Formation
The cytotoxic properties of radiosensitizers like this compound are linked to their ability to undergo one-electron reduction to form radical anions. ebi.ac.ukebi.ac.uknih.gov Electrochemical studies have investigated the transfer of the first electron to this compound. ebi.ac.uknih.gov The potential required for this one-electron reduction, denoted as E(7)(1), is a measure of the energy needed to form the radical anion at a physiological pH of 7. nih.gov Research indicates that this compound has a relatively low E(7)(1) value compared to other potential chemical radiosensitizers, meaning less energy is required to initiate its reduction to a radical anion. nih.govresearchgate.net This electrochemical property is fundamental to its biological activity, as the radical anion is the precursor to the reactive species that cause cellular damage. ebi.ac.uknih.gov
Interactions with DNA and Induction of Apoptosis
This compound's ultimate effect is to enhance radiation-induced cell killing, often through the process of apoptosis, or programmed cell death. ebi.ac.uk Under hypoxic conditions, the reactive intermediates of this compound can directly interact with DNA, leading to the formation of DNA adducts and contributing to DNA strand breaks. bioline.org.brresearchgate.net This damage, when combined with the damage from ionizing radiation, overwhelms the cell's repair mechanisms. aacrjournals.org
Studies in human leukemia cell lines have shown that treatment with this compound enhances X-ray-induced apoptosis and DNA fragmentation under hypoxic conditions. ncats.io For instance, in HL60 cells, this compound treatment potentiated X-ray-induced apoptosis and the activation of caspases, which are key enzymes in the apoptotic pathway. ebi.ac.uk However, the response can be cell-line dependent, as similar effects were not observed in MOLT-4 cells, suggesting that the pathways leading to apoptosis can differ. ebi.ac.ukoup.com
Impact on Cell Cycle Progression and Radiation Damage Susceptibility
By increasing the amount of "fixed" DNA damage, this compound can make it more likely that a cell attempting to divide will undergo mitotic catastrophe and die. icr.ac.uk While specific studies detailing this compound's direct impact on cell cycle progression are limited, its role in enhancing DNA damage inherently influences the cell's ability to successfully navigate the cell cycle checkpoints following irradiation. mdpi.com The increased load of unrepaired DNA damage makes the cells more susceptible to the lethal effects of radiation. nih.gov
Mechanisms of this compound's Trypanocidal Action
This compound, a 2-nitroimidazole (B3424786) compound, has demonstrated lethal activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Its mechanism of action is believed to be similar to other nitroaromatic drugs like Benznidazole, involving the generation of radical species and subsequent oxidative stress within the parasite. researchgate.netdovepress.com
Oxidative Stress Induction in Parasites
The trypanocidal effects of nitroimidazole compounds such as this compound are largely attributed to the production of oxidative stress within the parasite. researchgate.net The nitro group of the compound is a key feature, which can lead to the generation of free radical species and nitrous derivatives that interact with essential macromolecules. bioline.org.br This process is initiated by the activation of the prodrug by nitro-reductases present in T. cruzi. dovepress.com
The parasite is particularly vulnerable to this mode of attack. Trypanosoma cruzi either lacks or has very low levels of activity of the enzymes responsible for scavenging free radicals. bioline.org.br Unlike their mammalian hosts, the parasite's redox metabolism relies on a unique system involving trypanothione (B104310) and trypanothione reductase to defend against oxidative damage. dovepress.com The generation of reactive oxygen species by this compound can overwhelm this system, leading to damage of parasite DNA, lipids, and proteins, ultimately causing cell death. dovepress.combioline.org.br
Molecular Pathways of this compound-Induced Toxicity
While investigated for its therapeutic properties, this compound is also associated with specific toxicities, particularly neurotoxicity. The molecular mechanisms underlying these effects have been the subject of targeted research.
Neurofilament Protein Degradation and Neurotoxicity
The primary dose-limiting toxicity associated with this compound is peripheral neuropathy. researchgate.netnih.gov Research into the biological basis of this neurotoxicity points to the degradation of neurofilament proteins as a critical mediating event. researchgate.netnih.govnih.gov Neurofilaments are essential protein polymers that form the cytoskeleton of neurons, maintaining their structure and integrity. frontiersin.org
Studies using cultured neuronal cell lines and organotypic spinal cord cultures have provided direct evidence for this mechanism. researchgate.netnih.gov Exposure of spinal cord cultures to this compound resulted in a dose-dependent loss of the main neurofilament proteins. researchgate.netnih.gov Concurrently, there was an appearance of lower molecular weight fragments, which are products of the degradation of these structural proteins. researchgate.netnih.gov This breakdown of the neurofilament lattice is believed to cause the subsequent degeneration of neurite projections, the extensions from nerve cells, leading to the observed neuropathy. nih.gov
Interaction with Other Agents and Enhanced Toxicity
The toxicity of this compound can be modulated by its interaction with other chemical agents. These interactions can enhance both its therapeutic effects and its adverse toxicities.
Enhanced Neurotoxicity: The neurotoxic effects of this compound can be amplified by other compounds. In laboratory settings, L,S-buthionine sulphoximine (BSO), a compound that can enhance the radiosensitizing effects of nitroimidazoles, was also found to increase this compound's impact on neurofilament degradation by a factor of 1.6. researchgate.netnih.gov Clinical observations have also suggested that an interaction between this compound and the chemotherapy drug Carboplatin (B1684641) may enhance neurotoxicity in patients. ebi.ac.uk A study combining this compound with another radiosensitizer, Pimonidazole, found significant correlations between the incidence of neuropathy and the cumulative dose and exposure (AUC) of both drugs, though it was difficult to definitively conclude an interaction. nih.gov
Enhanced Cytotoxicity: this compound's mechanism of action involves the depletion of intracellular glutathione and the inhibition of glutathione S-transferase. ebi.ac.ukcancer.govkinampark.comwikipedia.org This action makes cells more sensitive to damage from ionizing radiation, which is the basis for its use as a radiosensitizer. ebi.ac.ukwikipedia.org Beyond radiosensitization, this compound can also chemosensitize some alkylating agents, activating and enhancing their ability to kill tumor cells. ebi.ac.ukkinampark.com
Interactive Data Table: Summary of this compound Interactions
| Interacting Agent | Type of Enhanced Effect | Key Research Finding | Citation |
| L,S-buthionine sulphoximine (BSO) | Neurotoxicity | Enhanced the effect of this compound on neurofilament degradation by a dose-modifying factor of 1.6 +/- 0.5. | researchgate.netnih.gov |
| Carboplatin | Neurotoxicity | A potential interaction may have enhanced neurotoxicity in patients. | ebi.ac.uk |
| Pimonidazole | Neurotoxicity | Significant correlations were seen between neuropathy and cumulative dose/AUC for both drugs. | nih.gov |
| Ionizing Radiation | Therapeutic Cytotoxicity | Depletes glutathione, enhancing the lethal effects of radiation on tumor cells. | ebi.ac.ukkinampark.comwikipedia.org |
| Alkylating Agents | Therapeutic Cytotoxicity | Can chemosensitize some alkylating agents, activating their tumor cell killing capabilities. | ebi.ac.ukkinampark.com |
Preclinical Research and Experimental Models for Etanidazole Studies
In Vitro Studies on Etanidazole's Radiosensitizing Efficacy
In vitro studies have provided a foundational understanding of this compound's ability to enhance the effects of radiation on cancer cells, particularly under hypoxic conditions.
A variety of human tumor cell lines have been utilized to investigate the radiosensitizing effects of this compound in a controlled laboratory setting. The choice of cell line is critical, as the efficacy of this compound can be tumor-specific. nih.govtandfonline.com
Commonly used cell lines in these studies include:
MCF-7 (Human Breast Carcinoma): Used to assess the synergistic effects of this compound in combination with other agents. nih.govresearchgate.netsemanticscholar.org
HeLa (Human Cervical Carcinoma): Another model for evaluating combinatorial radiosensitization. nih.govresearchgate.netsemanticscholar.org
EMT6 (Murine Mammary Sarcoma): Employed to study the dose-dependent enhancement of radiosensitivity under hypoxic conditions. iiarjournals.org
HT-29 (Human Colon Adenocarcinoma): Utilized in studies investigating the effectiveness of this compound. amegroups.org
FSaIIC (Murine Fibrosarcoma): A model system to examine the effects of pH, oxygenation, and temperature on this compound's cytotoxicity and radiosensitization. ebi.ac.uk
V79 (Chinese Hamster Lung Fibroblasts): Used to study the impact of this compound on radiation-induced DNA damage. nih.gov
The selection of a diverse panel of human tumor cell lines allows for a more comprehensive evaluation of this compound's potential, as different cell lines can exhibit varying responses to the drug. nih.govtandfonline.com For instance, studies have shown that the sensitizing ability of this compound is both cell-line and radiation dose-dependent. nih.govtandfonline.com
Table 1: Cell Line Models in this compound Research
| Cell Line | Cancer Type | Key Research Focus |
|---|---|---|
| MCF-7 | Human Breast Carcinoma | Combinatorial radiosensitizing effects. nih.govresearchgate.netsemanticscholar.org |
| HeLa | Human Cervical Carcinoma | Synergistic radiosensitization with other agents. nih.govresearchgate.netsemanticscholar.org |
| EMT6 | Murine Mammary Sarcoma | Dose-dependent radiosensitivity enhancement. iiarjournals.org |
| HT-29 | Human Colon Adenocarcinoma | General radiosensitizing efficacy. amegroups.org |
| FSaIIC | Murine Fibrosarcoma | Influence of microenvironment (pH, oxygen) on efficacy. ebi.ac.uk |
| V79 | Chinese Hamster Lung Fibroblasts | DNA damage and repair mechanisms. nih.gov |
A key mechanism through which radiosensitizers enhance the efficacy of radiation therapy is by promoting apoptosis, or programmed cell death, in cancer cells. Studies on this compound have investigated its role in inducing apoptotic morphological changes and DNA fragmentation. alljournals.cn
Apoptosis is characterized by distinct morphological features, including:
Cell shrinkage
Chromatin condensation
Membrane blebbing
Formation of apoptotic bodies tohoku.ac.jpuj.ac.za
A hallmark of late-stage apoptosis is the fragmentation of DNA into specific patterns, which can be visualized using techniques like agarose (B213101) gel electrophoresis. tohoku.ac.jpsigmaaldrich.commerckmillipore.com this compound has been shown to induce these apoptotic phenomena in irradiated hypoxic tumor cells. alljournals.cn The assessment of these changes provides direct evidence of this compound's ability to enhance radiation-induced cell death.
To improve therapeutic outcomes, this compound has been studied in combination with other anticancer agents. nih.gov This strategy aims to exploit different mechanisms of action to achieve a synergistic or additive effect, potentially enhancing tumor cell killing while minimizing toxicity. nih.gov
The combination of this compound and paclitaxel (B517696) has been investigated for its potential synergistic radiosensitizing effects. nih.govresearchgate.netsemanticscholar.org Paclitaxel is a chemotherapeutic agent that also acts as a radiosensitizer by arresting the cell cycle at the G2/M phase, a stage where cells are more susceptible to radiation damage. amegroups.orgamegroups.cn
In vitro studies using MCF-7 and HeLa cell lines have demonstrated that the combination of this compound and paclitaxel can lead to an additive radiosensitizing effect. nih.govresearchgate.netsemanticscholar.org The synergistic effect, however, may be tumor-dependent, with studies showing a more pronounced effect in HeLa cells compared to MCF-7 cells. semanticscholar.org The use of nanoparticles to deliver both drugs has also been explored to enhance their radiosensitizing potential. amegroups.org
Table 2: In Vitro Studies of this compound and Paclitaxel Combination
| Cell Lines | Key Findings |
|---|---|
| MCF-7 (Breast Carcinoma) | Additive radiosensitizing effect observed. nih.govresearchgate.netsemanticscholar.org |
| HeLa (Cervical Carcinoma) | Synergistic radiosensitizing effect demonstrated. nih.govresearchgate.netsemanticscholar.org |
The combination of this compound with platinum-based chemotherapy agents like cisplatin (B142131) has also been a subject of preclinical investigation. dntb.gov.uaresearchgate.net Cisplatin is a potent anticancer drug that forms DNA adducts, leading to cell death. ijbs.com The rationale for combining this compound with cisplatin is to enhance the cytotoxicity of both agents, particularly in hypoxic tumor regions where cisplatin's effectiveness may be reduced. Studies have explored the potential of this combination to overcome resistance and improve treatment efficacy. dntb.gov.uaresearchgate.net
Buthionine sulphoximine (BSO) is a potent and specific inhibitor of glutathione (B108866) (GSH) synthesis. mdpi.com Glutathione is a key intracellular antioxidant that can protect cells from radiation-induced damage. By depleting cellular GSH levels, BSO can enhance the radiosensitizing effects of nitroimidazoles like this compound. nih.gov
In vitro studies using V79 cells have shown that combining BSO with this compound significantly increases radiation-induced single- and double-strand DNA breaks in hypoxic cells compared to this compound alone. nih.gov This suggests that depleting GSH with BSO can potentiate the radiosensitizing efficacy of this compound. nih.gov This combination has been shown to enhance the cytotoxicity of other chemotherapeutic agents and radiation in various cancer cell lines. kjim.org
This compound and Cisplatin Combinations
In Vivo Preclinical Models for Radiosensitization and Toxicity
Murine Xenograft Models for Tumor Growth Inhibition and Survival Studies
Murine xenograft models are a cornerstone in the preclinical evaluation of this compound's efficacy as a radiosensitizer. These models involve the transplantation of human or other species' tumor cells into immunodeficient mice, which then develop tumors that can be subjected to various treatment regimens.
The table below summarizes the median survival times from a study on H22 xenograft-bearing mice, illustrating the enhanced effect of combination therapy. researchgate.net
| Treatment Group | Median Survival Time (Days) |
| Control | 31.0 ± 8.5 |
| Radiation Only | 55.0 ± 3.5 |
| This compound + Radiation | 56.0 ± 7.1 |
| Paclitaxel + Radiation | 89.0 ± 7.1 |
| This compound + Paclitaxel + Radiation | 108.0 ± 31.1 |
Data from a study on H22 xenograft-bearing mice, showing the impact of different treatment combinations on survival. researchgate.net
Another study using a murine model focused on the impact of this compound and hyperthermia on radiation response. In this model, this compound administered at 1 g/kg produced a radiation dose modifying factor of 1.47. ebi.ac.uk When combined with hyperthermia (43°C for 30 minutes), which itself had a dose modifying factor of 1.38, the combination resulted in a significantly higher radiation dose modifying factor of 2.29. ebi.ac.uk
These murine xenograft models are invaluable for determining the therapeutic potential and underlying mechanisms of this compound in a complex biological system, providing critical data on tumor response and survival before moving to clinical trials. ebi.ac.ukspandidos-publications.com
Chick Embryo Chorioallantoic Membrane (CAM) Assay
The Chick Embryo Chorioallantoic Membrane (CAM) assay has emerged as a valuable in vivo model for studying tumor biology, angiogenesis, and the effects of various cancer therapies, including radiosensitizers like this compound. researchgate.netmdpi.comnih.gov This model offers a cost-effective and less time-intensive alternative to traditional murine models for preclinical screening. researchgate.netmdpi.com The CAM is the highly vascularized extraembryonic membrane of a chicken egg, providing a natural environment for grafting tumor cells and observing their growth and response to treatment. researchgate.netmdpi.com
In the context of this compound, the CAM assay has been successfully used to evaluate its in vivo radiosensitizing activity. researchgate.netnih.gov In one study, tumor-bearing chick embryos were used to assess the efficacy of this compound in combination with X-ray irradiation. researchgate.netnih.gov The research established that while a 1.0 mg dose of this compound alone or an 8 Gy dose of irradiation alone did not significantly suppress tumor growth, the combination of both treatments resulted in a 35% reduction in tumor growth. researchgate.netnih.gov This demonstrated the radiosensitizing effect of this compound in a living system. researchgate.net
The key findings from the CAM assay study on this compound are summarized in the table below:
| Treatment | Tumor Growth Suppression |
| This compound (1.0 mg) alone | No significant suppression |
| Irradiation (8 Gy) alone | No significant suppression |
| This compound (1.0 mg) + Irradiation (8 Gy) | 35% significant suppression |
This table illustrates the synergistic effect of this compound and radiation in a tumor-bearing chick embryo model. researchgate.netnih.gov
The CAM model's utility extends to studying the mechanisms of action, such as the effects on tumor vasculature and angiogenesis. researchgate.net Its accessibility for experimental manipulation and real-time observation makes it a powerful tool for the initial in vivo screening of radiosensitizing compounds. mdpi.com
Organotypic Spinal Cord Culture Systems for Neurotoxicity Assessment
A significant dose-limiting factor for this compound and other nitroimidazole-based radiosensitizers is peripheral neuropathy. ebi.ac.uknih.gov Organotypic spinal cord culture systems provide a crucial in vitro model that closely mimics the complex cellular environment of the central nervous system, making them ideal for assessing the neurotoxic potential of compounds like this compound. ebi.ac.uknih.gov
Research utilizing this model has shown that this compound can induce neurotoxicity. Specifically, studies have demonstrated that exposure of organotypic spinal cord cultures to this compound leads to a dose-dependent loss of neurofilament proteins. nih.govresearchgate.net This degradation of essential neuronal structural proteins is considered a key biological event in the development of nitroimidazole-induced neurotoxicity. nih.govresearchgate.net
Further investigations within this system have explored potential strategies to mitigate this neurotoxicity. For instance, it was found that vitamin E succinate (B1194679) could protect the spinal cord cultures from neuronal loss induced by this compound. ebi.ac.ukresearchgate.net This suggests a potential avenue for co-administration of protective agents to reduce the adverse neurological effects of this compound. researchgate.net
The table below summarizes the key findings from studies using organotypic spinal cord cultures to assess this compound's neurotoxicity:
| Experimental Condition | Observed Effect on Spinal Cord Cultures |
| This compound Exposure | Dose-dependent loss of neurofilament proteins. nih.govresearchgate.net |
| This compound + Vitamin E Succinate | Protection from this compound-induced neuronal loss. ebi.ac.ukresearchgate.net |
| This compound + BSO (Buthionine Sulfoximine) | Enhanced degradation of neurofilament proteins. nih.govresearchgate.net |
This table highlights the effects of this compound and modifying agents on neuronal components in an organotypic spinal cord culture model.
Interestingly, a compound called buthionine sulfoximine (B86345) (BSO), which can enhance the radiosensitizing effectiveness of nitroimidazoles, was also tested in this system. BSO was found to increase the neurotoxic effect of this compound on neurofilament degradation. nih.govresearchgate.net This finding underscores the importance of such preclinical models in evaluating the complex interactions between radiosensitizers and other therapeutic agents.
Imaging Agent Development for Hypoxia Detection (e.g., [18F]-EF5)
The efficacy of this compound as a radiosensitizer is intrinsically linked to the presence of hypoxic cells within a tumor. Therefore, the development of non-invasive methods to detect and quantify tumor hypoxia is of paramount importance. This has led to the development of imaging agents based on the this compound structure, most notably [18F]-EF5, for use with Positron Emission Tomography (PET). snmjournals.orgnih.gov
EF5, or 2-(2-nitro-1[H]-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)-acetamide, is a derivative of this compound. researchgate.netwikipedia.org When labeled with the radioisotope fluorine-18 (B77423) ([18F]), it becomes a PET tracer that can be used to visualize hypoxic regions in tumors. snmjournals.orgresearchgate.net The principle behind its use is that, like other 2-nitroimidazoles, EF5 is bioreductively metabolized and covalently binds to macromolecules in cells under hypoxic conditions. researchgate.net This trapping mechanism allows for the accumulation of the radioactive tracer in hypoxic areas, which can then be detected by a PET scanner. researchgate.net
Preclinical and clinical studies have demonstrated the potential of [18F]-EF5 as a hypoxia imaging agent. snmjournals.org It has shown good diffusion into tumors and is primarily excreted by the kidneys with no detectable metabolism to other radioactive compounds, making it a suitable marker for PET imaging. snmjournals.orgresearchgate.net
The development of [18F]-EF5 represents a significant advancement, moving from the therapeutic application of this compound to a diagnostic one. The ability to non-invasively identify and quantify tumor hypoxia allows for better patient selection for hypoxia-targeted therapies, including treatment with radiosensitizers like this compound, and for monitoring treatment response. wikipedia.org
The following table outlines the key characteristics of [18F]-EF5 as a hypoxia imaging agent:
| Feature | Description |
| Compound | [18F]-EF5 (18F-labeled 2-(2-nitro-1[H]-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)-acetamide) |
| Mechanism of Action | Bioreductive metabolism and covalent binding to macromolecules in hypoxic cells. researchgate.net |
| Imaging Modality | Positron Emission Tomography (PET). snmjournals.org |
| Application | Non-invasive detection and quantification of tumor hypoxia. snmjournals.orgwikipedia.org |
| Significance | Enables patient stratification for hypoxia-targeted therapies and treatment response monitoring. wikipedia.org |
This table summarizes the key aspects of [18F]-EF5 for hypoxia detection.
Clinical Investigations and Outcomes Research of Etanidazole
Phase I, II, and III Clinical Trials of Etanidazole in Cancer Treatment.wikipedia.orgtaylorandfrancis.comnih.govdrugbank.com
Clinical trials of this compound have spanned across different phases, each designed to answer specific questions about the drug's safety, efficacy, and potential benefits when combined with other treatments. cancer.org Phase I trials focus on determining the safety and appropriate dosage of a new treatment. cancer.org Phase II trials evaluate the effectiveness of the treatment against a specific type of cancer. cancer.org Phase III trials compare the new treatment to the current standard of care to see if it is better. cancer.org The development of this compound was eventually halted after Phase III trials in patients with advanced head and neck cancer did not show a significant therapeutic benefit. taylorandfrancis.comncats.io
This compound in Head and Neck Carcinomas.taylorandfrancis.com
Several significant clinical trials have evaluated this compound in patients with head and neck squamous cell carcinomas. taylorandfrancis.comnih.gov Two large-scale Phase III trials, one conducted in the United States (RTOG 85-27) and another in Europe, were pivotal in assessing its efficacy. taylorandfrancis.commdpi.com
Table 1: Key Phase III Clinical Trials of this compound in Head and Neck Cancer
| Trial | Number of Patients | Treatment Arms | Key Findings |
|---|
This compound in Prostate Cancer.nih.gov
The use of this compound in conjunction with external beam radiation for locally advanced prostate cancer was evaluated in a Phase II trial (RTOG 90-20). wikibooks.orgnih.gov This study enrolled 58 patients, with 54 being evaluable for outcomes. nih.gov
Table 2: RTOG 90-20 Phase II Trial of this compound in Prostate Cancer
| Endpoint | Result |
|---|---|
| Number of Evaluable Patients | 54 nih.gov |
| Clinical Complete Response (CCR) | 83.3% nih.gov |
| Median Time to CCR | 3.4 months nih.gov |
| Conclusion | Outcomes similar to historical controls; further investigation not warranted. wikibooks.orgnih.gov |
This compound in Esophageal Cancer.taylorandfrancis.comnih.gov
A Phase I clinical trial investigated the combination of this compound with radiotherapy and chemotherapy (cisplatin and fluorouracil) for locally advanced esophageal cancer. nih.gov The study included 32 patients and aimed to assess the safety and efficacy of this combined-modality therapy. nih.gov
Of the 19 fully evaluable patients, the pathologic complete response rate for those who underwent surgical resection was 29%. nih.gov The study concluded that the regimen had acceptable toxicity. nih.gov
This compound in Brain Tumors.nih.gov
This compound has been studied in patients with malignant gliomas, a type of aggressive brain tumor. nih.gov A Phase I trial involving 70 previously untreated patients was conducted to determine the maximum tolerable dose of this compound when given with external beam radiotherapy and as a continuous infusion during stereotactic brachytherapy. nih.gov The study also noted that this compound penetrates into brain tumors. ebi.ac.uk A separate Phase I trial investigated this compound with hyperfractionated radiotherapy in children with diffuse brainstem glioma. scielo.br
This compound in Ovarian Cancer.nih.gov
The potential of this compound as a sensitizer (B1316253) for chemotherapy in advanced ovarian cancer was explored in a Phase I study. nih.gov This trial combined this compound with the chemotherapeutic agents carboplatin (B1684641) and cyclophosphamide. nih.gov The study aimed to determine the maximum tolerated dose of this compound and to see if adequate serum levels could be achieved for sensitization. nih.gov The results showed that this compound could be safely administered with this chemotherapy regimen and that it achieved serum levels considered adequate for sensitizing effects. nih.gov
Clinical Trial Design and Methodological Considerations
The design and methodology of clinical trials involving this compound have been critical in evaluating its efficacy and safety as a hypoxic cell radiosensitizer. Key considerations have included the selection of appropriate patient populations, the use of biomarkers to identify tumor hypoxia, and the comprehensive assessment of clinical endpoints, including patient-reported outcomes.
Patient Selection and Tumor Hypoxia Biomarkers
A significant challenge in the clinical evaluation of hypoxia-modifying agents like this compound has been the identification of patients with hypoxic tumors who are most likely to benefit from such therapies. oup.comresearchgate.net Early trials often did not incorporate methods to select patients based on the oxygenation status of their tumors. researchgate.net This lack of patient stratification is considered a major reason for the inconclusive results of many of these studies. researchgate.netnih.gov
To address this, various biomarkers have been developed and investigated to assess tumor hypoxia. These can be broadly categorized as:
Exogenous Markers: These involve the administration of a chemical probe that binds to hypoxic cells and can be detected in tissue samples. Pimonidazole and a fluorinated derivative of this compound, EF5, are examples of such markers used in preclinical and clinical research to map tumor hypoxia. researchgate.nettaylorandfrancis.comutoronto.ca
Endogenous Markers: These are proteins or genes that are upregulated in response to hypoxic conditions. Key examples include:
HIF-1α (Hypoxia-Inducible Factor 1-alpha): A central regulator of the cellular response to hypoxia. utoronto.ca
CA-IX (Carbonic Anhydrase IX): A cell surface protein strongly induced by HIF-1α. oup.comutoronto.ca
GLUT-1 (Glucose Transporter 1): A protein responsible for glucose uptake, which is often increased in hypoxic tumors. oup.comutoronto.ca
VEGF (Vascular Endothelial Growth Factor): A signaling protein that stimulates the formation of new blood vessels in response to hypoxia. utoronto.ca
Gene Signatures: The analysis of a panel of hypoxia-related genes can provide a more comprehensive assessment of the hypoxic status of a tumor. oup.comutoronto.ca
Imaging Techniques: Non-invasive imaging methods, such as positron emission tomography (PET) with hypoxia tracers (e.g., F-MISO, FAZA) and oxygen-enhanced magnetic resonance imaging (OE-MRI), have been developed to visualize and quantify tumor hypoxia. researchgate.netutoronto.ca
The recognition of the heterogeneity of tumor hypoxia, both within a single tumor and between different patients, has underscored the importance of using reliable biomarkers for patient selection in future clinical trials of hypoxia-targeted therapies. utoronto.canih.gov
Assessment of Clinical Endpoints and Patient-Reported Outcomes
The evaluation of this compound's clinical utility has involved the assessment of traditional clinical endpoints as well as an increasing emphasis on patient-reported outcomes (PROs).
Clinical Endpoints: Standard clinical endpoints in oncology trials have been used to measure the effectiveness of this compound in combination with radiotherapy. These include:
Loco-regional Control (LRC): The absence of tumor recurrence at the primary site and regional lymph nodes.
Disease-Specific Survival: The percentage of patients who have not died from the specific cancer being studied.
Patient-Reported Outcomes (PROs): In the 1980s, a shift began towards incorporating the patient's perspective on their health and treatment side effects into clinical trials. oup.com PROs are now recognized as crucial for a comprehensive understanding of a treatment's impact. rethinkingclinicaltrials.orgascopubs.orgxtalks.com
The Radiation Therapy Oncology Group (RTOG) was instrumental in integrating quality of life (QOL) assessments into their clinical trials. oup.com One of the earliest RTOG studies to include a QOL component was RTOG 90-20, a Phase II trial of external beam radiation with this compound for locally advanced prostate cancer. oup.comascopubs.org This study utilized instruments like the Functional Assessment of Cancer Therapy (FACT) and the Sexual Adjustment Questionnaire to capture the patient's experience. oup.com
A key finding from such studies was the frequent discordance between clinician-reported toxicity ratings and patient self-reports of the same symptoms. oup.comascopubs.org For instance, in RTOG 90-20, disagreements between patient and physician ratings of symptoms like sexual function were observed in a significant percentage of cases. oup.com This highlights the unique and essential information provided by PROs. ascopubs.orgnih.gov
Challenges and Limitations in Clinical Translation of this compound
The translation of this compound from a promising preclinical candidate to a widely adopted clinical therapy has been met with significant challenges and limitations. These include the failure to demonstrate a substantial therapeutic advantage in some cancers and the presence of dose-limiting toxicities that affect its therapeutic ratio. taylorandfrancis.comresearchgate.neteuropa.euubc.ca
Lack of Significant Therapeutic Benefit in Certain Indications
Despite the strong preclinical rationale for its use, large-scale clinical trials of this compound have often failed to show a significant therapeutic benefit when added to radiotherapy. taylorandfrancis.commdpi.com
Meta-analyses that have pooled data from multiple trials of hypoxic radiosensitizers have indicated a modest benefit in certain cancers like head and neck and bladder carcinoma, but no significant effect was observed in other sites such as the cervix, lung, central nervous system, and esophagus. nih.gov The reasons for this lack of efficacy are likely multifactorial and may include the challenge of delivering an effective drug concentration to the tumor and the failure to select patients with significant tumor hypoxia. mdpi.com
Dose-Limiting Toxicities and Therapeutic Ratio Considerations
A critical factor limiting the clinical utility of this compound is the occurrence of dose-limiting toxicities, which can narrow its therapeutic ratio. The therapeutic ratio refers to the balance between the dose of a drug that produces a therapeutic effect and the dose that causes toxicity.
The primary dose-limiting toxicity of this compound is peripheral neuropathy, a condition characterized by damage to the peripheral nerves that can cause pain, numbness, and weakness, typically in the hands and feet. researchgate.netnih.govnih.gov This toxicity is cumulative, meaning the risk increases with the total dose of the drug administered. researchgate.netnih.gov In a Phase I trial, the lowest cumulative dose of this compound that produced toxicity was 21.6 g/m², while the highest non-toxic dose was 29.7 g/m². nih.gov
The development of peripheral neuropathy has been a significant concern in clinical trials. For example, in one Phase III trial, 52 cases of grade 1–3 peripheral neuropathy were reported in the this compound group, compared to only 5 cases of grade 1 neuropathy in the control group. mdpi.com
Efforts have been made to predict and manage this toxicity. Pharmacokinetic studies have shown that the area under the plasma drug concentration versus time curve (AUC) can be a good predictor of the risk of developing peripheral neuropathy. researchgate.netnih.gov This suggests that individualizing the dose based on a patient's drug exposure could potentially prevent serious toxicity. nih.gov
The combination of this compound with other radiosensitizers, such as pimonidazole, has been explored as a strategy to achieve additive radiosensitization without increasing toxicity. researchgate.netnih.gov However, even in these combination studies, peripheral neuropathy remained a significant side effect. researchgate.netnih.gov
The table below summarizes key findings from selected clinical investigations of this compound.
| Trial/Study | Focus | Key Findings | Citations |
| RTOG Phase I Trial | Dose-limiting toxicities and pharmacokinetics | Peripheral neuropathy was the dose-limiting toxicity. The area under the curve of drug concentration was identified as a potential predictor of toxicity. | nih.gov |
| RTOG 85-27 | Efficacy in head and neck cancer | No significant global benefit in 2-year loco-regional control or overall response rate compared to radiotherapy alone. | mdpi.com |
| RTOG 90-20 | Quality of life in prostate cancer | One of the first RTOG trials to incorporate patient-reported outcomes, revealing discrepancies between clinician and patient assessments of symptoms. | oup.comascopubs.org |
| Head and Neck Cancer Trials (US and Europe) | Efficacy in head and neck cancer | No significant therapeutic benefit was observed in the overall trial populations. | taylorandfrancis.com |
| Meta-analysis of Hypoxic Radiosensitizers | Overall efficacy across multiple cancers | Significant improvement in loco-regional control and survival in head and neck and bladder cancers, but not in other tumor sites. | nih.gov |
Etanidazole in the Context of Tumor Microenvironment Research
Hypoxia as a Driver of Radiation Resistance
Hypoxia is a well-established cause of resistance to radiotherapy. The cytotoxic effect of ionizing radiation is largely mediated by the generation of reactive oxygen species (ROS), particularly through the radiolysis of water. In well-oxygenated (normoxic) tissues, molecular oxygen reacts with radiation-induced DNA radicals, "fixing" the damage and making it permanent, which ultimately leads to cell death.
However, in the hypoxic conditions common to solid tumors, the scarcity of oxygen prevents this fixation of DNA damage. The damaged DNA is more likely to be chemically restored to its original form, rendering the cells radioresistant. It is estimated that hypoxic cells can be up to three times more resistant to radiation than well-oxygenated cells. This "oxygen effect" is a major factor contributing to treatment failure and loco-regional recurrence after radiotherapy. ebi.ac.uktaylorandfrancis.comncats.io Hypoxia also triggers cellular adaptations, such as altered gene expression through hypoxia-inducible factor 1 (HIF-1), which can further promote cell survival, angiogenesis, and resistance to therapy. cancer.gov
Etanidazole's Role in Modifying the Hypoxic Fraction
This compound was developed as a second-generation hypoxic cell radiosensitizer, designed to be less lipophilic and thus less neurotoxic than its predecessor, misonidazole (B1676599). taylorandfrancis.com Its primary mechanism of action is to mimic the role of oxygen in sensitizing hypoxic cells to radiation. mdpi.comnih.gov As a 2-nitroimidazole (B3424786), this compound is selectively reduced in the low-oxygen environment of a tumor. This bioreductive activation results in the formation of reactive radical species that, like oxygen, can react with and fix radiation-induced DNA damage, thereby increasing the lethal effects of radiation on hypoxic cells. mdpi.comnih.gov This process is intended to reduce the radioresistant hypoxic fraction of the tumor, making radiotherapy more effective.
Interactions with Tumor Metabolism and Immune Response
The activity of this compound is intrinsically linked to the metabolic state of the tumor microenvironment. Its selective activation in hypoxic regions is a direct consequence of the reductive environment found in these areas. nih.gov Beyond its primary role as a radiosensitizer, research has shown that this compound interacts with specific metabolic pathways.
One of its key metabolic effects is the depletion of intracellular glutathione (B108866) (GSH) and the inhibition of the enzyme glutathione S-transferase (GST). wikipedia.orgncats.iocancer.gov Glutathione is a major cellular antioxidant that protects cells from damage by ROS and can also repair radiation-induced radicals, contributing to radioresistance. By reducing GSH levels and inhibiting GST, this compound can lower the cell's natural defense mechanisms, thereby increasing its sensitivity to the damaging effects of ionizing radiation. wikipedia.orgcancer.govnih.gov Studies in mice with human colon adenocarcinoma xenografts showed that this compound caused a pronounced and selective depletion of GSH in the tumor tissue. nih.gov
Research into the effects of this compound on broader energy metabolism has yielded some insights. A study in mice investigated the impact of this compound and other radiosensitizers on glucose metabolism in tumors and the brain. It found that at a dose of 1 g/kg, this compound did not cause significant changes in glucose uptake or phosphorylation, suggesting a lower level of metabolic disruption and neurotoxicity compared to other tested compounds like RK-28. nih.gov
Future Directions and Emerging Research Avenues for Etanidazole
Development of Novel Etanidazole Analogs with Improved Profiles
The quest for more effective and less toxic radiosensitizers has spurred the development of novel analogs of this compound. nih.gov Second-generation nitroimidazole radiosensitizers were designed with increased hydrophilicity to minimize exposure to neural tissues. nih.gov Research is now focused on identifying specific characteristics that led to the narrow therapeutic window of earlier compounds and designing improved analogs. nih.gov
Recent efforts have reported the development of a novel class of nitroimidazole sulfonamide radiosensitizers. mdpi.com These incorporate highly electron-affinic compounds that act as potent sensitizers by reacting with DNA radicals and through bioreduction to cytotoxic species. mdpi.com Researchers have identified four compounds that effectively sensitized HCT116 colon carcinoma cells and tumors to radiation. mdpi.com Further modifications, such as the addition of a weakly basic morpholine (B109124) sidechain, have shown increased activity in some analogs. mdpi.com The goal of this research is to enhance the therapeutic ratio, achieving greater tumor sensitization with minimal side effects.
| Analog Type | Key Feature | Observed Effect | Reference |
| Nitroimidazole Sulfonamides | Highly electron-affinic | Effective sensitization of HCT116 colon carcinoma cells | mdpi.com |
| Morpholine Sidechain Analogs | Increased basicity | Increased radiosensitizing activity | mdpi.com |
| Polyol 2-Nitroimidazole (B3424786) Analogs | Increased hydrophilicity | Reduced potency under anoxic conditions | mdpi.com |
Exploration of this compound's Activity in Other Pathological Conditions
Beyond its role in oncology, researchers are investigating the therapeutic potential of this compound in other diseases. A notable area of exploration is its activity against protozoan parasites. In vitro studies have demonstrated that this compound possesses lethal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. bioline.org.brscielo.br
The research showed that this compound was effective against both the trypomastigote and the clinically relevant intracellular amastigote forms of the parasite. bioline.org.brscielo.br While not as potent as the standard drug benznidazole, this compound has the advantage of potentially exerting its anti-T. cruzi activity for longer periods with fewer severe side effects. bioline.org.brscielo.br These findings encourage further in vivo evaluation to determine the full potential of this compound as a chemotherapeutic agent for Chagas disease. bioline.org.br
Integration of this compound with Advanced Radiotherapy Techniques
The evolution of radiotherapy technology presents new opportunities for combination with radiosensitizers like this compound. Advanced techniques such as Intensity-Modulated Radiotherapy (IMRT) and Stereotactic Body Radiotherapy (SBRT) allow for more precise delivery of radiation to the tumor while sparing surrounding healthy tissues. researchgate.netnih.gov
IMRT and Volumetric Modulated Arc Therapy (VMAT) enable the radiation dose to conform more precisely to the tumor, minimizing exposure to nearby organs. nih.govnih.gov SBRT delivers high doses of radiation in fewer sessions and is recognized as an effective local therapy for ablating metastatic disease. nih.govhealthcare-in-europe.com The integration of this compound with these advanced techniques could potentially enhance tumor control, especially in hypoxic tumors that are resistant to conventional radiotherapy. One in vivo study in chick embryos demonstrated that the combination of this compound and 8 Gy of irradiation resulted in a significant 35% suppression of tumor growth, whereas each treatment alone showed no effect. researchgate.netebi.ac.uk This suggests a synergistic effect that could be further explored with modern radiotherapy methods.
| Radiotherapy Technique | Description | Potential Synergy with this compound |
| Intensity-Modulated Radiotherapy (IMRT) | Delivers precisely sculpted radiation doses to the tumor. nih.govcyberknifemiami.com | Enhanced tumor kill in hypoxic regions targeted by the high-dose radiation. |
| Stereotactic Body Radiotherapy (SBRT) | Delivers very high doses of radiation in a few treatment sessions. nih.govhealthcare-in-europe.com | Overcoming radioresistance in hypoxic tumors with a potent radiosensitizer. |
Personalized Medicine Approaches and Biomarker-Driven Strategies
The future of this compound therapy will likely involve a more personalized approach, utilizing biomarkers to select patients who are most likely to benefit. nih.govnih.gov Personalized medicine in oncology relies on the clinical molecular testing of biomarkers to guide therapy. nih.govlongdom.org Predictive biomarkers, in particular, can assess the likely benefit of a specific treatment for a specific patient. nih.govnih.gov
In the context of this compound, a key biomarker is tumor hypoxia. Identifying patients with profoundly hypoxic tumors could be crucial for the successful application of this compound. nih.gov Pharmacokinetic monitoring, such as measuring the area under the curve (AUC) of this compound serum concentration, has been used to adjust dosage and mitigate side effects like peripheral neuropathy. nih.gov Future research will likely focus on identifying more specific genetic or protein biomarkers that predict response to this compound, allowing for a more targeted and effective therapeutic strategy. mdpi.comopenaccessjournals.com
Investigation of this compound's Potential in Nanoparticle Delivery Systems
Nanoparticle-based drug delivery systems offer a promising platform to enhance the therapeutic efficacy of drugs like this compound. jneonatalsurg.comnih.gov These systems can improve drug solubility, protect the drug from degradation, and enable targeted delivery to tumor tissues, thereby increasing drug accumulation at the desired site while minimizing systemic toxicity. jneonatalsurg.comnih.gov
Q & A
Q. What experimental models are most suitable for evaluating the radiosensitizing effects of Etanidazole in vivo?
The tumor-bearing chick embryo model is a validated system for assessing this compound’s radiosensitizing activity. In this model, this compound (1.0 mg administered intravenously) is combined with 8 Gy irradiation, yielding significant tumor growth suppression (35%) compared to controls. Key methodological considerations include:
- Timing : Administer this compound 10 minutes before irradiation to align with peak tumor tissue concentration .
- Dosage calibration : Non-lethal doses (≤1.0 mg) are critical to avoid acute toxicity while maintaining efficacy .
- Endpoint selection : Tumor weight measurement at 72 hours post-treatment ensures reproducibility .
Q. How does this compound enhance radiation cytotoxicity at the molecular level?
this compound depletes glutathione and inhibits glutathione transferase, disrupting cellular antioxidant defenses and amplifying oxidative damage in hypoxic tumor regions. Methodologically, this mechanism can be validated via:
- Glutathione assays : Quantify intracellular glutathione levels pre/post this compound exposure.
- Hypoxia markers : Use immunohistochemistry (e.g., pimonidazole staining) to correlate drug activity with hypoxic zones .
Q. What safety protocols are essential for handling this compound in laboratory settings?
this compound requires stringent safety measures due to its potential for skin/eye irritation and respiratory toxicity. Key protocols include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize aerosol exposure .
- Waste disposal : Follow EPA guidelines for chemical waste, including segregation and neutralization .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across preclinical models?
Discrepancies between in vitro and in vivo outcomes (e.g., poor tumor suppression in mice vs. chick embryos) arise from differences in drug bioavailability and hypoxia gradients. To address this:
- Pharmacokinetic profiling : Measure tumor-to-plasma ratios using LC-MS to assess tissue penetration .
- Hypoxia imaging : Integrate PET/CT with hypoxia-specific tracers (e.g., 18F-FMISO) to identify responsive subregions .
- Statistical validation : Apply ANOVA to compare efficacy across models, controlling for variables like irradiation dose and tumor volume .
Q. What methodological refinements improve the specificity of this compound in targeting hypoxic cells?
To enhance hypoxia-selective activity:
- Combination therapies : Pair this compound with vascular-disrupting agents (e.g., combretastatin) to exacerbate tumor hypoxia .
- Dosage optimization : Use response surface methodology (RSM) to model synergistic effects between drug concentration and irradiation timing .
- Gene expression profiling : RNA-seq of treated tumors can identify hypoxia-regulated pathways (e.g., HIF-1α) modulated by this compound .
Q. How should researchers design experiments to evaluate this compound’s potential as an imaging agent for hypoxic tumors?
Leverage its nitroimidazole structure to develop radiolabeled derivatives (e.g., 18F-Etanidazole). Key steps include:
- Radiosynthesis : Optimize labeling efficiency using chelators like NOTA .
- Biodistribution studies : Track uptake in tumor vs. normal tissues via gamma counting or autoradiography.
- Validation : Correlate imaging signals with histopathological hypoxia markers (e.g., CA-IX expression) .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Nonlinear regression : Fit dose-response curves using the four-parameter logistic model (IC₅₀ calculation).
- Error analysis : Report standard deviations for tumor weight measurements and use Student’s t-test for pairwise comparisons .
- Survival data : Kaplan-Meier analysis with log-rank tests to assess toxicity thresholds .
Q. How can researchers ensure reproducibility in radiosensitization assays?
- Standardized irradiation protocols : Calibrate X-ray machines using ionization chambers for consistent dose delivery .
- Blinded experiments : Assign treatment groups randomly and mask analysts during data collection .
- Positive controls : Include known radiosensitizers (e.g., nimorazole) to benchmark this compound’s performance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
